3-Chloropyrazin-2(1H)-one
Overview
Description
3-Chloropyrazin-2(1H)-one: is a heterocyclic organic compound characterized by a pyrazine ring substituted with a chlorine atom at the third position and a keto group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 3-Chloropyrazin-2(1H)-one involves the chlorination of pyrazin-2(1H)-one. The reaction typically employs thionyl chloride or phosphorus oxychloride as chlorinating agents under reflux conditions. The reaction proceeds as follows:
Starting Material: Pyrazin-2(1H)-one
Chlorinating Agent: Thionyl chloride or phosphorus oxychloride
Reaction Conditions: Reflux
The reaction yields this compound as the primary product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient heat and mass transfer, thereby optimizing the yield and purity of the product. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 3-Chloropyrazin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form pyrazine-2,3-dione using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the keto group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents include amines, thiols, and alkoxides. Conditions typically involve heating in a polar solvent like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents include potassium permanganate or chromium trioxide. Conditions involve refluxing in an acidic medium.
Reduction: Reagents include sodium borohydride or lithium aluminum hydride. Conditions involve stirring at room temperature or under mild heating.
Major Products:
Nucleophilic Substitution: Substituted pyrazin-2(1H)-one derivatives.
Oxidation: Pyrazine-2,3-dione.
Reduction: 3-Chloropyrazin-2(1H)-ol.
Scientific Research Applications
Chemistry: 3-Chloropyrazin-2(1H)-one is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of pyrazine-based ligands and catalysts.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in the development of new antibiotics and antifungal agents.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical drugs. It is explored for its activity against various diseases, including cancer and infectious diseases.
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. It is also employed in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Chloropyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 3-Chloropyrazine-2-carbonitrile
- 3-Chloropyrazin-2-amine
- 2-Chloropyrazine
Comparison: 3-Chloropyrazin-2(1H)-one is unique due to the presence of both a chlorine atom and a keto group on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 3-Chloropyrazine-2-carbonitrile lacks the keto group, which affects its reactivity and potential applications. Similarly, 3-Chloropyrazin-2-amine has an amino group instead of a keto group, leading to different chemical and biological properties.
Properties
IUPAC Name |
3-chloro-1H-pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-4(8)7-2-1-6-3/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTBIIMNXROPAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=O)N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626844 | |
Record name | 3-Chloropyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105985-17-9 | |
Record name | 3-Chloro-2(1H)-pyrazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105985-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloropyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-1,2-dihydropyrazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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